REACTION_CXSMILES
|
[CH2:1]([O-:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].[Na+].Cl.Cl[CH2:12][CH2:13][N:14]([CH2:18][CH2:19]Cl)[CH2:15][CH2:16]Cl.Cl>>[CH2:13]([N:14]([CH2:18][CH2:19][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:15][CH2:16][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:12][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(CCCl)CCCl
|
Name
|
sodium alcoholate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The 3-oxaheptan-1-ol is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the sodium chloride is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The desired product, tris(3,6-dioxadecyl)amine, is distilled (192° C. under 0.1 mmHg)
|
Name
|
|
Type
|
|
Smiles
|
C(COCCOCCCC)N(CCOCCOCCCC)CCOCCOCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |